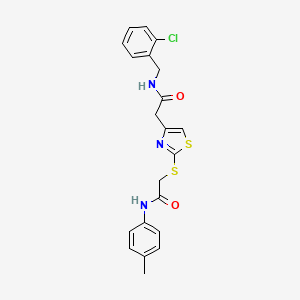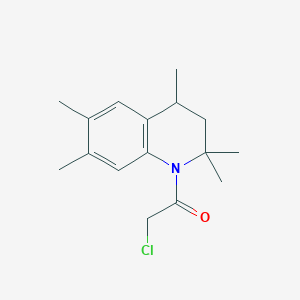
1-(Chloracetyl)-2,2,4,6,7-pentamethyl-1,2,3,4-tetrahydrochinolin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the tetrahydroquinoline ring, followed by the introduction of the chloroacetyl group and the pentamethyl groups. The exact synthetic route would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the tetrahydroquinoline ring, along with the attached chloroacetyl and pentamethyl groups. The chloroacetyl group would introduce a polar, reactive site into the molecule, while the pentamethyl groups would increase the overall hydrophobicity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be largely determined by the chloroacetyl group, which is an acyl chloride. Acyl chlorides are highly reactive and can undergo a variety of reactions, including nucleophilic acyl substitution and addition-elimination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the chloroacetyl group would likely make the compound polar and potentially reactive, while the pentamethyl groups would increase its hydrophobicity .Wirkmechanismus
Target of Action
Similar compounds have been known to interact with various receptors and enzymes .
Mode of Action
It’s worth noting that chloroacetamide herbicides, which share a similar chloroacetyl group, act by inhibiting the elongase and geranylgeranyl pyrophosphate (ggpp) cyclization enzymes, which are part of the gibberellin pathway . Another study suggests that chloroacetamides and thiocarbamates can bind covalently to enzymes, coenzymes, or metabolic intermediates containing sulfhydryl (-SH) groups .
Biochemical Pathways
Biochemical pathways provide an overview of the chemical reactions of cells in various species and organs .
Pharmacokinetics
A study on a similar compound, acetyl-l-carnitine, showed that it was rapidly absorbed into the bloodstream, with peak plasma concentrations reached in a specific time frame .
Result of Action
A study on a similar compound, lidocaine, showed that it acts as a local anesthetic that numbs the sensations of tissues .
Action Environment
It’s important to note that environmental threats are jeopardizing human health, and urgent action is needed to reverse global damage to our shared air, water, and climate .
Vorteile Und Einschränkungen Für Laborexperimente
1-(Chloroacetyl)-2,2,4,6,7-pentamethyl-1,2,3,4-tetrahydroquinoline has several advantages for use in laboratory experiments. Firstly, 1-(Chloroacetyl)-2,2,4,6,7-pentamethyl-1,2,3,4-tetrahydroquinoline is relatively easy to synthesize, which makes it a cost-effective option for laboratory experiments. Secondly, 1-(Chloroacetyl)-2,2,4,6,7-pentamethyl-1,2,3,4-tetrahydroquinoline has been shown to be an effective AChE inhibitor, which makes it useful for studying the effects of acetylcholine on various systems. Finally, 1-(Chloroacetyl)-2,2,4,6,7-pentamethyl-1,2,3,4-tetrahydroquinoline has been shown to have anti-inflammatory and anti-cancer properties, which makes it a useful tool for studying the effects of these compounds in laboratory experiments.
The main limitation of 1-(Chloroacetyl)-2,2,4,6,7-pentamethyl-1,2,3,4-tetrahydroquinoline for use in laboratory experiments is that it is not approved for use in humans. Therefore, any results obtained from laboratory experiments involving 1-(Chloroacetyl)-2,2,4,6,7-pentamethyl-1,2,3,4-tetrahydroquinoline should not be extrapolated to humans.
Zukünftige Richtungen
1. Further research into the potential therapeutic effects of 1-(Chloroacetyl)-2,2,4,6,7-pentamethyl-1,2,3,4-tetrahydroquinoline in humans.
2. Investigation into the potential anti-inflammatory and anti-cancer properties of 1-(Chloroacetyl)-2,2,4,6,7-pentamethyl-1,2,3,4-tetrahydroquinoline.
3. Exploration of the potential effects of 1-(Chloroacetyl)-2,2,4,6,7-pentamethyl-1,2,3,4-tetrahydroquinoline on other systems, such as the cardiovascular system.
4. Development of new synthesis methods for 1-(Chloroacetyl)-2,2,4,6,7-pentamethyl-1,2,3,4-tetrahydroquinoline to make it more cost-effective and accessible.
5. Investigation into the potential use of 1-(Chloroacetyl)-2,2,4,6,7-pentamethyl-1,2,3,4-tetrahydroquinoline in combination with other compounds for therapeutic purposes.
6. Exploration of the potential use of 1-(Chloroacetyl)-2,2,4,6,7-pentamethyl-1,2,3,4-tetrahydroquinoline in the treatment of neurological and psychiatric disorders.
7. Investigation into the potential use of 1-(Chloroacetyl)-2,2,4,6,7-pentamethyl-1,2,3,4-tetrahydroquinoline in the treatment of Alzheimer’s disease.
8. Exploration of the potential use of 1-(Chloroacetyl)-2,2,4,6,7-pentamethyl-1,2,3,4-tetrahydroquinoline in the treatment of other neurodegenerative diseases.
9. Development of new formulations of 1-(Chloroacetyl)-2,2,4,6,7-pentamethyl-1,2,3,4-tetrahydroquinoline for improved bioavailability and efficacy.
10. Investigation into the potential use of 1-(Chloroacetyl)-2,2,4,6,7-pentamethyl-1,2,3,4-tetrahydroquinoline in the treatment of other diseases and conditions.
Synthesemethoden
1-(Chloroacetyl)-2,2,4,6,7-pentamethyl-1,2,3,4-tetrahydroquinoline is synthesized using a two-step process. The first step involves the reaction of 1-(chloroacetyl)-2,2,4,6,7-pentamethyl-1,2,3,4-tetrahydroquinoline hydrochloride (1-(Chloroacetyl)-2,2,4,6,7-pentamethyl-1,2,3,4-tetrahydroquinolineHCl) with a base such as sodium hydroxide to form the free base 1-(Chloroacetyl)-2,2,4,6,7-pentamethyl-1,2,3,4-tetrahydroquinoline. The second step involves the reaction of 1-(Chloroacetyl)-2,2,4,6,7-pentamethyl-1,2,3,4-tetrahydroquinoline with an acid such as hydrochloric acid to form the hydrochloride salt 1-(Chloroacetyl)-2,2,4,6,7-pentamethyl-1,2,3,4-tetrahydroquinolineHCl. The two-step process is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
Chemoselektive N-Chloracetylierung von Aminoalkoholen
Diese Verbindung wurde bei der chemoselektiven N-Chloracetylierung von Aminoalkoholen unter metallfreien biokompatiblen Bedingungen verwendet. Dieser Prozess ist effizient und hochspezifisch und liefert Chloroacetamide in Phosphatpuffer innerhalb von 20 Minuten . Die acetylierten Produkte werden in hohen Ausbeuten erhalten und können ohne chromatographische Trennung leicht isoliert werden .
Synthese von Amiden
Die Amidbindung ist eine grundlegend wichtige Bindung, die in natürlichen (Proteinen) und synthetischen Verbindungen (Polymeren) vorkommt. Die Schwierigkeit bei der kontrollierten Synthese von Amiden und ihre Anwendungen in verschiedenen Bereichen wie Polymeren, technischen Materialien, Detergenzien und Schmierstoffen führten zur Entwicklung vieler synthetischer Methoden . Die physiochemischen Eigenschaften von Amiden, ihre Stabilität, ihre dreidimensionale Konformationsstruktur und die Umwandlung in andere aktive Gruppen wurden von Forschern in verschiedenen Bereichen umfassend genutzt .
Unterdrückung der Dissoziation eines fluoreszierenden Moleküls aus Zellen
Es wurde festgestellt, dass die Chloracetylgruppe die Dissoziation des Substrats unterdrückt, nachdem sie eine kovalente Bindung mit intrazellulären Proteinen gebildet hat . Dies wurde verwendet, um die Retention von Substraten in Zellen zu verbessern, was besonders nützlich für die antigenspezifische Zellfärbung ist .
Synthese von (Meth)Acrylaten
Diese Verbindung wurde bei der Synthese von Arylamidomethylmethacrylat verwendet . Dieser Prozess beinhaltet das Rühren von Natriummethacrylat, α-Chloracetamid, NaI und TEBAC in Acetonitril bei 80 °C in einem Rückflusskühler für 30 Stunden in Gegenwart von Hydrochinon .
Safety and Hazards
As with any chemical compound, handling “1-(Chloroacetyl)-2,2,4,6,7-pentamethyl-1,2,3,4-tetrahydroquinoline” would require appropriate safety precautions. The chloroacetyl group, in particular, is associated with certain hazards, as it is a type of acyl chloride, which are typically corrosive and can cause burns and eye damage .
Eigenschaften
IUPAC Name |
2-chloro-1-(2,2,4,6,7-pentamethyl-3,4-dihydroquinolin-1-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO/c1-10-6-13-12(3)8-16(4,5)18(15(19)9-17)14(13)7-11(10)2/h6-7,12H,8-9H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAEFRLGIAHYTTG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N(C2=C1C=C(C(=C2)C)C)C(=O)CCl)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.80 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

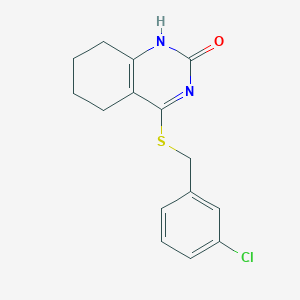
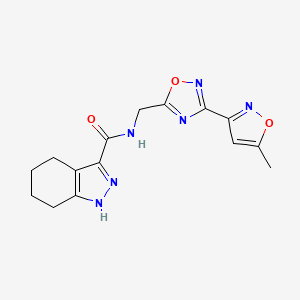

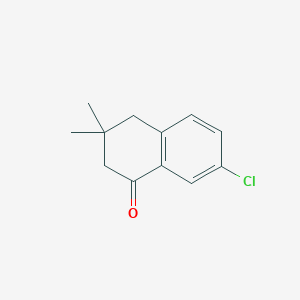
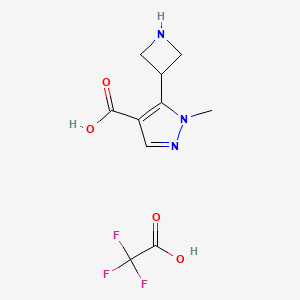
![ethyl 2-(8-(4-fluorophenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2388832.png)
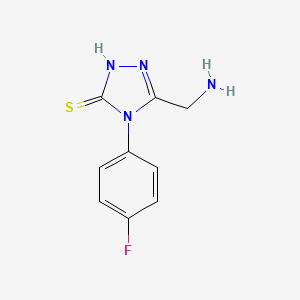
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-fluorobenzamide](/img/structure/B2388838.png)
![(E)-N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3-(furan-2-yl)acrylamide](/img/structure/B2388839.png)
![2-methoxy-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide](/img/structure/B2388840.png)

![N-[1-(2-methoxyphenyl)ethyl]-N-methylamine](/img/structure/B2388842.png)
![N-[4-(acetylamino)phenyl]-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2388843.png)
